molecular formula C16H16FN3O B1371182 3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea CAS No. 1157922-50-3

3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Cat. No.: B1371182
CAS No.: 1157922-50-3
M. Wt: 285.32 g/mol
InChI Key: IEQYFRYZYRUCDV-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea” is a synthetic compound with a CAS Number of 1157922-50-3 . It has a molecular weight of 285.32 . The IUPAC name for this compound is N-(4-fluorophenyl)-N’-(1,2,3,4-tetrahydro-5-isoquinolinyl)urea .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16FN3O/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-7,18H,8-10H2,(H2,19,20,21) . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Tetrahydroisoquinoline Derivatives in Drug Discovery

Tetrahydroisoquinoline (THIQ) derivatives, including compounds like 3-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea, have been extensively studied for their therapeutic potential. Initially known for their neurotoxic effects, certain THIQ derivatives have been found to possess neuroprotective properties, such as preventing Parkinsonism in mammals. These compounds have also been investigated for their anticancer properties, with some derivatives being studied as anticancer antibiotics. The approval of trabectedin, a THIQ derivative, by the US FDA for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery. THIQ derivatives have shown promise in various therapeutic areas including cancer, central nervous system disorders, cardiovascular diseases, metabolic disorders, and infectious diseases like malaria, tuberculosis, HIV, HSV, and leishmaniasis, potentially offering novel drug candidates with unique mechanisms of action (Singh & Shah, 2017).

Urea Derivatives in Medicinal Chemistry

Urea derivatives are known for their unique hydrogen bonding capabilities, making them crucial in drug-target interactions. These derivatives, including this compound, are incorporated into small molecules that display a wide range of bioactivities. Research has demonstrated the importance of urea in drug design, with various urea derivatives being investigated as modulators of biological targets such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, gyrB/parE, and epigenetic enzymes like HDAC, PRMT, or DOT1L. This highlights the significance of urea moieties in medicinal chemistry and their potential to contribute to the development of new therapeutic agents with improved selectivity, stability, toxicity, and pharmacokinetic profiles (Jagtap et al., 2017).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-12-4-6-13(7-5-12)19-16(21)20-15-3-1-2-11-10-18-9-8-14(11)15/h1-7,18H,8-10H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQYFRYZYRUCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)NC(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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